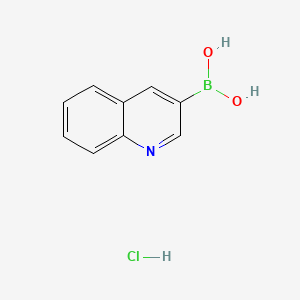

Quinolin-3-ylboronic acid hydrochloride

Description

Quinolin-3-ylboronic acid hydrochloride is a boronic acid derivative widely utilized in organic synthesis, pharmaceuticals, and material science. Its boronic acid functional group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and OLED material fabrication . The compound has seen growing commercial demand, with the global market valued at 1,531.25 K USD in 2022, projected to reach 2,142.24 K USD by 2029 (CAGR: 4.91%) . Key manufacturers, including UIV CHEM and Optima Chemical, dominate ~73% of the market , with Asia-Pacific accounting for 70% of global consumption .

Properties

IUPAC Name |

quinolin-3-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFQABXCFQWPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656976 | |

| Record name | Quinolin-3-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-71-7 | |

| Record name | Boronic acid, B-3-quinolinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolin-3-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Boronation of 3-Bromoquinoline

The most established method involves the reaction of 3-bromoquinoline with n-butyllithium to generate a lithiated intermediate, which is then treated with triisopropyl borate to form the boronic acid after hydrolysis. This reaction is conducted under inert atmosphere at low temperatures (typically -78°C) to prevent side reactions and ensure high selectivity.

| Step | Reagents/Conditions | Temperature | Atmosphere | Yield |

|---|---|---|---|---|

| Lithiation | n-Butyllithium in hexane | -78°C | Nitrogen | — |

| Boronation | Triisopropyl borate in dry tetrahydrofuran | -78°C to 0°C | Nitrogen | — |

| Hydrolysis | 2M HCl solution, pH adjusted to neutral | 0°C to RT | — | ~80% |

- The lithiated intermediate is formed by slow addition of n-butyllithium to 3-bromoquinoline in dry THF under nitrogen.

- After lithiation, triisopropyl borate is added, followed by warming to 0°C and subsequent acidic hydrolysis.

- The product is isolated by extraction and precipitation, yielding quinolin-3-ylboronic acid hydrochloride as a white solid.

Catalytic Borylation Methods

Recent advances have introduced palladium-catalyzed borylation of haloquinolines as an alternative synthetic route. This method uses bis(pinacolato)diboron (B2(pin)2) as the boron source and Pd catalysts under milder conditions.

Pd-Catalyzed C-4 Borylation of Chloroquinolines

- Although primarily focused on C-4 borylation, this method demonstrates the feasibility of catalytic borylation of quinoline derivatives.

- The reaction employs Pd(OAc)2 or Pd(dppf)Cl2 as catalysts, with bases like potassium acetate or potassium carbonate in solvents such as 1,4-dioxane/water mixtures.

- Ligands such as XPhos improve yields, especially for substrates with electron-donating groups.

- The process avoids the use of strong bases like n-butyllithium and operates at moderate temperatures, enhancing functional group tolerance.

Representative Reaction Conditions and Yields:

| Substrate | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-7-methoxyquinoline | Pd(OAc)2 + XPhos | KOAc | THF/MeOH | 80°C | 70 |

| 4-Chloro-2-(trifluoromethyl)quinoline | Pd(OAc)2 + XPhos | KOAc | THF/MeOH | 80°C | 82 |

| 4-Chloroquinoline | Pd(OAc)2 | KOAc | THF/MeOH | 80°C | 52 |

- This method is scalable and has been performed on gram scale with consistent yields.

- The borylated intermediates can be further converted into boronic acids or trifluoroborate salts, useful for Suzuki coupling.

Industrial Scale Production

Industrial synthesis generally follows the lithiation-boronation route but incorporates continuous flow reactors and automated reagent addition to improve yield, purity, and reproducibility. Temperature control and inert atmosphere maintenance are critical to avoid side reactions.

- Continuous flow techniques allow precise control over reaction parameters, reducing reaction times and enhancing safety when handling pyrophoric reagents like n-butyllithium.

- Automated systems ensure consistent reagent dosing and temperature profiles, leading to higher batch-to-batch consistency.

Reaction Mechanism Insights

- The lithiation step involves metal-halogen exchange to form a quinolyl lithium intermediate.

- Triisopropyl borate reacts with this intermediate to form a boronate ester, which upon acidic workup yields the boronic acid.

- In Pd-catalyzed borylation, oxidative addition of the haloquinoline to Pd(0) is followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the borylated product.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Lithiation-Boronation | 3-Bromoquinoline, n-butyllithium, triisopropyl borate, HCl | -78°C, inert atmosphere | High selectivity, well-established | Requires low temp, pyrophoric reagents | ~80% |

| Pd-Catalyzed Borylation | Haloquinoline, Pd catalyst, B2(pin)2, base (KOAc/K2CO3) | Moderate temp, ligand-assisted | Milder conditions, scalable | Catalyst cost, ligand optimization needed | 50-82% |

| Industrial Continuous Flow | Same as lithiation but in flow reactors | Automated, controlled temp | High throughput, reproducibility | Requires specialized equipment | Not specified |

Research Findings and Notes

- The lithiation-boronation method remains the gold standard for laboratory-scale synthesis due to its robustness and high yield.

- Pd-catalyzed borylation is gaining traction for functionalized quinoline derivatives, offering milder and more versatile conditions.

- The presence of nitrogen heterocycles requires careful optimization to avoid undesired N–B adduct formation.

- The choice of base, solvent, and ligand critically influences the yield and purity of the borylated products.

- Industrial methods focus on process intensification and safety improvements, leveraging continuous flow technology.

This detailed overview consolidates preparation methods of quinolin-3-ylboronic acid hydrochloride from diverse, authoritative sources, providing a professional and comprehensive guide for researchers and industrial chemists alike.

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinolin-3-ylboronic acid.

Reduction: Reduction reactions can convert it into different boronic acid derivatives.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and water. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

Quinolin-3-ylboronic acid hydrochloride is primarily used in the Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in complex organic molecules. This application is crucial for synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been explored for its potential as an antiviral agent , particularly in the synthesis of human immunodeficiency virus (HIV) protease inhibitors. These inhibitors are designed to combat drug-resistant strains of HIV, showcasing the compound's therapeutic potential .

Antibacterial Activity

Research indicates that Quinolin-3-ylboronic acid hydrochloride may inhibit the NorA efflux pump in Staphylococcus aureus, contributing to studies focused on bacterial resistance mechanisms. This application highlights its relevance in developing new antibacterial therapies .

Case Study 1: Antiviral Activity

A study demonstrated that Quinolin-3-ylboronic acid hydrochloride was effective in synthesizing P1-substituted HIV protease inhibitors. These compounds exhibited significant antiviral activity against resistant HIV strains, validating their potential for therapeutic use.

Case Study 2: Antibacterial Properties

In another investigation, researchers evaluated the inhibitory effects of Quinolin-3-ylboronic acid hydrochloride on the NorA efflux pump in Staphylococcus aureus. The results indicated a promising role for this compound in overcoming bacterial resistance, paving the way for new treatment strategies .

Mechanism of Action

The mechanism by which Quinolin-3-ylboronic acid hydrochloride exerts its effects involves its ability to form stable complexes with various molecular targets. In the case of its use as an inhibitor, it binds to specific proteins or enzymes, thereby blocking their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Similarities

The following compounds share structural homology with Quinolin-3-ylboronic acid hydrochloride, differing in substituent positions or core heterocycles:

Reactivity Insights :

- Quinolin-3-ylboronic acid HCl’s boronic group at position 3 enhances steric accessibility, improving reaction yields in cross-couplings compared to position 4 isomers (e.g., Isquinoline-4-boronic acid HCl) .

- The isoquinoline core (Isoquinolin-5-ylboronic acid HCl) alters electronic properties, affecting binding affinity in medicinal chemistry applications .

Physicochemical and Market Comparison

Key Observations :

- Quinolin-3-ylboronic acid HCl’s superior solubility and purity make it preferable for high-precision OLED fabrication .

- Pyridine-phenyl derivatives are cost-effective but lack the quinoline core’s electronic versatility .

Research and Commercial Trends

- Pharmaceutical Repurposing: Boronic acids are being investigated as SARS-CoV-2 3CLpro inhibitors (e.g., Tranylcypromine hydrochloride in ), though Quinolin-3-ylboronic acid HCl’s role remains underexplored .

- Regional Growth : The Middle East & Africa market is projected to grow at a higher CAGR (xx%) than the global average (4.9%) by 2030, driven by expanding pharmaceutical sectors .

Biological Activity

Quinolin-3-ylboronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique quinoline structure, which contributes to its reactivity and potential therapeutic applications. Below, we delve into its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₉BClNO₂

- Molecular Weight : Approximately 209.44 g/mol

- Solubility : Soluble in water with moderate lipophilicity.

Quinolin-3-ylboronic acid hydrochloride primarily interacts with proteins and enzymes through the formation of reversible covalent bonds with hydroxyl groups. This property is crucial for its role as a precursor in the synthesis of various bioactive compounds, particularly in the development of antiviral agents targeting human immunodeficiency virus (HIV) protease inhibitors.

Antiviral Properties

Quinolin-3-ylboronic acid hydrochloride has been investigated for its antiviral properties, particularly against drug-resistant strains of HIV. It is involved in the synthesis of P1-substituted symmetry-based HIV protease inhibitors, demonstrating significant antiviral activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell growth in renal cancer and leukemia cell lines through mechanisms such as DNA damage induction and cell cycle arrest . The compound's structural modifications allow it to target key pathways involved in cancer progression, including the cyclin D/Rb pathway .

Inhibition of Bacterial Resistance

Quinolin-3-ylboronic acid hydrochloride also exhibits activity against bacterial efflux pumps, specifically the NorA efflux pump in Staphylococcus aureus. This inhibition is significant in combating antibiotic resistance, making it a valuable compound in antimicrobial research.

Case Studies and Experimental Data

-

Antiviral Efficacy :

- Study : Development of HIV protease inhibitors using quinolin-3-ylboronic acid hydrochloride.

- Findings : The synthesized inhibitors showed potent activity against drug-resistant HIV strains, indicating the compound's utility in antiviral drug development.

-

Anticancer Activity :

- Study : Evaluation of quinoline derivatives for anticancer properties.

- Results : Compounds derived from quinolin-3-ylboronic acid hydrochloride demonstrated IC50 values indicating substantial cytotoxic effects on cancer cell lines (e.g., MCF-7) while being non-toxic to healthy cells .

- Mechanism : Induction of DNA damage via upregulation of p-H2AX and promotion of cell cycle arrest were observed .

-

Bacterial Resistance :

- Study : Investigation into the inhibition of NorA efflux pump.

- Outcome : Quinolin-3-ylboronic acid hydrochloride was effective in reducing bacterial resistance mechanisms, enhancing the efficacy of existing antibiotics against resistant strains.

Comparative Analysis with Other Boronic Acids

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Pyridinylboronic Acid | Pyridine ring instead of quinoline | Different biological activity spectrum |

| 4-Bromobenzeneboronic Acid | Bromine substitution on benzene | Higher reactivity due to halogen presence |

| 3-Pyridylboronic Acid | Pyridine ring at position 3 | Exhibits different solubility characteristics |

| 5-Fluoropyridin-3-ylboronic Acid | Fluorine substitution on pyridine | Enhanced pharmacological properties |

Quinolin-3-ylboronic acid hydrochloride stands out due to its specific quinoline structure, which imparts distinct reactivity and biological activity not found in other boronic acids.

Q & A

Q. What are the recommended storage conditions for Quinolin-3-ylboronic acid hydrochloride to ensure stability?

To maintain stability, store the compound in a cool, dry environment (e.g., 2–8°C) under inert gas (e.g., argon) to minimize hydrolysis or oxidation. Avoid long-term storage, as boronic acids are prone to degradation, which may alter reactivity or increase hazards . Regularly monitor purity via HPLC or NMR if stored for extended periods .

Q. What analytical techniques are commonly used to characterize Quinolin-3-ylboronic acid hydrochloride?

Key methods include:

- HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio) at 1 mL/min flow rate. Detection at 207–220 nm is typical for aromatic boronic acids .

- NMR Spectroscopy : Confirm structure via , , and NMR.

- Elemental Analysis : Verify purity by matching experimental and theoretical C/H/N/B percentages.

| Method | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, MeOH/buffer, 1 mL/min, 207 nm | Quantification and purity check |

| NMR | DMSO-d6, 400 MHz | Structural confirmation |

| Elemental | Combustion analysis | Empirical formula validation |

Q. How can researchers confirm the purity of Quinolin-3-ylboronic acid hydrochloride post-synthesis?

Combine orthogonal methods:

- HPLC for quantitative analysis (calibration curve linearity: ) .

- Mass Spectrometry (MS) : Detect impurities via exact mass.

- Melting Point : Compare with literature values (if available).

- FT-IR : Identify functional groups (e.g., B-OH stretching at ~3200–3400 cm) .

Advanced Questions

Q. What strategies can optimize Suzuki-Miyaura cross-coupling reactions using Quinolin-3-ylboronic acid hydrochloride when encountering low yields?

Systematic optimization steps:

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or SPhos-Pd.

- Base Selection : Compare KCO, CsCO, or NaOAc in aqueous/organic biphasic systems.

- Solvent Effects : Use toluene/ethanol (4:1) or DMF/HO for solubility and reactivity balance.

- Temperature/Time : Vary from 60°C to 100°C for 6–24 hours. Document all variables in a design-of-experiments (DoE) framework to identify critical factors .

Q. How should conflicting data regarding the stability of Quinolin-3-ylboronic acid hydrochloride under varying pH conditions be reconciled?

- Controlled Replicates : Repeat experiments in triplicate under standardized conditions (pH 3–10, 25°C).

- Analytical Consistency : Use the same HPLC protocol (e.g., Kromasil C18 column) for comparability .

- Environmental Controls : Exclude oxygen/humidity using Schlenk lines or gloveboxes.

- Data Triangulation : Cross-validate with NMR to detect boroxine formation or hydrolysis .

Q. What are the best practices for documenting the synthesis and characterization of Quinolin-3-ylboronic acid hydrochloride to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Details : Specify stoichiometry, solvent purity, reaction time/temperature, and workup procedures.

- Characterization Data : Include full NMR spectra (with peak assignments), HPLC chromatograms, and elemental analysis results.

- Supporting Information : Archive raw data (e.g., NMR FID files, HPLC traces) in repositories like Zenodo .

Methodological Notes

- Safety : Always handle with PPE (gloves, goggles) and under fume hoods due to irritant properties .

- Ethics : Disclose any conflicts of interest and cite primary literature for experimental protocols .

- Data Contradictions : Use statistical tools (e.g., ANOVA) to assess variability and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.